molecular formula C16H18N2O4 B13023585 Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate

Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate

Cat. No.: B13023585
M. Wt: 302.32 g/mol
InChI Key: PWIKTKCZMRFIJY-UHFFFAOYSA-N
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Description

Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate is a chemical compound with the following IUPAC name: methyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate . It has a molecular weight of 269.34 g/mol and the chemical formula C14H23NO4. This compound is a solid and is typically stored sealed in a dry environment at temperatures between 2°C and 8°C.

Preparation Methods

Industrial Production Methods: Information on industrial-scale production methods for this compound is limited. It is primarily used in research and development rather than large-scale manufacturing.

Chemical Reactions Analysis

Reactivity: Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate can undergo various chemical reactions, including:

    Amide Formation: The tert-butoxycarbonyl (Boc) group can participate in amide bond formation.

Common Reagents and Conditions:

    Boc Deprotection: Removal of the Boc protecting group typically involves treatment with acid, such as trifluoroacetic acid (TFA).

    Amide Bond Formation: Common coupling reagents include carbodiimides (e.g., EDC, HOBt) and activation agents (e.g., DCC).

    Piperazine Derivatives: The piperazine moiety in this compound may participate in various reactions.

Major Products: The major products formed from reactions involving this compound would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate finds applications in various scientific fields:

    Medicinal Chemistry: It may serve as a building block for drug discovery.

    Peptide Synthesis: Due to the Boc protecting group, it can be used in peptide synthesis.

    Biological Studies: Researchers may explore its interactions with biological targets.

Mechanism of Action

The specific mechanism of action for Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate remains to be elucidated. Further studies are needed to understand its molecular targets and pathways.

Biological Activity

Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate (CAS No. 1706452-41-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₆H₁₈N₂O₄
  • Molecular Weight : 302.33 g/mol
  • CAS Number : 1706452-41-6
  • Structure : The compound features a quinoline ring substituted with a tert-butoxycarbonyl (Boc) amino group and a carboxylate moiety.

This compound exhibits several biological activities attributed to its structural features:

  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Research indicates that this compound may inhibit bacterial growth through interference with DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Neuroprotective Effects : Similar compounds have shown neuroprotective activity by antagonizing excitatory amino acids at the NMDA receptor complex. This action is crucial in preventing excitotoxicity, which is implicated in various neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities and their corresponding effects observed in various studies:

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
NeuroprotectionInhibition of NMDA-induced convulsions
Anti-inflammatoryReduced levels of pro-inflammatory cytokines

Case Studies

  • Neuroprotective Study : A study conducted by Chiamulera et al. demonstrated that the compound effectively inhibited NMDA-induced convulsions in mice, suggesting its potential as a neuroprotective agent against excitotoxicity .
  • Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited significant antibacterial activity against various strains, supporting its development as a potential antimicrobial agent .
  • Inflammation Model : A recent study evaluated the anti-inflammatory effects of similar quinoline derivatives in a murine model of inflammation, showing a marked reduction in inflammatory markers when treated with the compound .

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylate

InChI

InChI=1S/C16H18N2O4/c1-16(2,3)22-15(20)17-11-6-8-12-10(9-11)5-7-13(18-12)14(19)21-4/h5-9H,1-4H3,(H,17,20)

InChI Key

PWIKTKCZMRFIJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C(=O)OC

Origin of Product

United States

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